8-(1-Hydroxyethyl)etodolac
CAS No.: 101901-08-0
Cat. No.: VC8020542
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101901-08-0 |
|---|---|
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H21NO4/c1-3-17(9-14(20)21)16-13(7-8-22-17)12-6-4-5-11(10(2)19)15(12)18-16/h4-6,10,18-19H,3,7-9H2,1-2H3,(H,20,21) |
| Standard InChI Key | IIJKSRXOHAISPV-UHFFFAOYSA-N |
| SMILES | CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O |
| Canonical SMILES | CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)O)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
8-(1-Hydroxyethyl)etodolac (CAS No. 101901-08-0) possesses the molecular formula and a molecular weight of 303.35 g/mol . Its IUPAC name is 2-[1-ethyl-8-(1-hydroxyethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid, reflecting the substitution of a hydroxyethyl group on the pyranoindole backbone of etodolac . The compound is classified as a secondary alcohol due to the hydroxyl group on the ethyl side chain.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 303.35 g/mol | PubChem |
| CAS Registry Number | 101901-08-0 | TLC Standards |
| Synonyms | 1'-Hydroxy Etodolac, RAK-903 | Pharmaffiliates |
Structural Relationship to Etodolac
Synthesis and Analytical Characterization
Synthetic Pathways
These methods are critical for ensuring compliance with regulatory limits for impurities (typically <0.15% per ICH guidelines) .
Pharmacological and Toxicological Profile
Metabolic Role
As a metabolite, 8-(1-hydroxyethyl)etodolac exhibits reduced COX-2 inhibition compared to etodolac, with IC50 values 3- to 5-fold higher in vitro . This diminished activity suggests it contributes minimally to therapeutic effects but may accumulate in renal impairment due to its polar nature .
Toxicity Considerations
While etodolac is associated with gastrointestinal and cardiovascular risks , specific toxicity data for 8-(1-hydroxyethyl)etodolac are sparse. Animal studies indicate:
-
Renal Accumulation: 12% higher renal clearance than etodolac in rat models .
-
Genotoxicity: Negative in Ames tests but shows weak clastogenicity at concentrations >100 µM .
Regulatory and Quality Control Implications
Pharmacopeial Standards
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) classify 8-(1-hydroxyethyl)etodolac as a "Specified Impurity" in etodolac formulations, with allowable limits of 0.1–0.3% . Regulatory submissions require validated analytical methods to monitor its presence, as outlined in ICH Q3A guidelines .
Reference Standard Availability
Research Applications and Future Directions
Analytical Method Development
Recent advancements focus on enhancing detection sensitivity. For example, a 2025 study demonstrated a UHPLC-MS/MS method with a LOQ of 0.002 µg/mL, enabling trace-level quantification in biological matrices .
Mechanistic Studies
Ongoing research investigates the compound’s role in etodolac-associated adverse events. Hypotheses suggest that hydroxylated metabolites like 8-(1-hydroxyethyl)etodolac may synergize with parent drugs to exacerbate oxidative stress in renal tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume